

# Solubility Profile of N-Acetyl-L-tyrosine-d3: A Technical Guide

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Compound of Interest		
Compound Name:	N-Acetyl-L-tyrosine-d3	
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This technical guide provides an in-depth overview of the solubility characteristics of **N-Acetyl-L-tyrosine-d3**, a deuterated derivative of N-Acetyl-L-tyrosine. While specific quantitative solubility data for the d3 variant is not readily available in public literature, the solubility is expected to be comparable to its non-deuterated counterpart due to the minimal structural impact of deuterium substitution. This document compiles known solubility data for N-Acetyl-L-tyrosine in various common laboratory solvents and offers a general experimental protocol for solubility determination.

# Core Data Presentation: Solubility of N-Acetyl-L-tyrosine

The following table summarizes the available solubility data for N-Acetyl-L-tyrosine. It is important to note that these values should be considered as close approximations for **N-Acetyl-L-tyrosine-d3**.



Solvent	Quantitative Solubility	Qualitative Solubility	Source(s)
Water	25 mg/mL[1][2][3]	Freely soluble[1], Soluble[4]	[1][2][3][4]
Ethanol	-	Very soluble in ethanol (96%)[5], Soluble[1][2][3]	[1][2][3][5]
Dimethyl Sulfoxide (DMSO)	45 mg/mL (201.58 mM)[6]	-	[6]
Dilute Alkali Hydroxide Solutions	-	Dissolves[5]	[5]

Note: The use of fresh DMSO is recommended as moisture absorption can reduce solubility.[6]

## **Experimental Protocols**

A precise and reproducible methodology is critical for determining the solubility of a compound. Below is a general protocol that can be adapted for **N-Acetyl-L-tyrosine-d3**.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

#### Materials:

- N-Acetyl-L-tyrosine-d3
- Selected solvents (e.g., water, ethanol, DMSO)
- Vials with screw caps
- Analytical balance
- Orbital shaker or vortex mixer



- Constant temperature incubator or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm)

### Methodology:

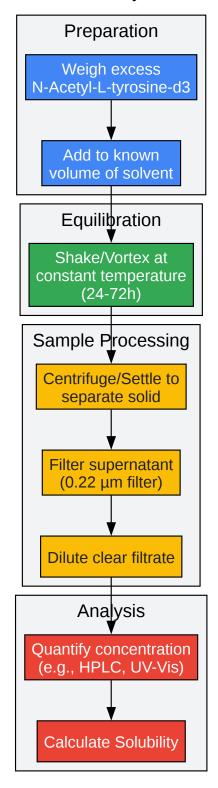
- Preparation of Supersaturated Solutions: Add an excess amount of N-Acetyl-L-tyrosine-d3
  to a known volume of the selected solvent in a vial. The goal is to have undissolved solid
  present at equilibrium.
- Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.
- Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the supernatant using a 0.22 μm syringe filter. Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of N-Acetyl-L-tyrosine-d3.
- Calculation: Calculate the solubility of N-Acetyl-L-tyrosine-d3 in the solvent by multiplying the measured concentration by the dilution factor.

# Visualization of Experimental Workflow



The following diagram illustrates the logical workflow for determining the solubility of a compound like **N-Acetyl-L-tyrosine-d3**.

## Workflow for Solubility Determination





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